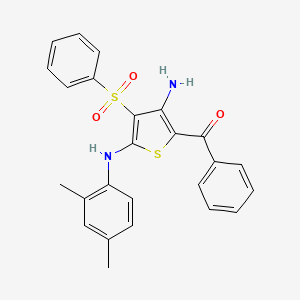

5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,4-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE

Descripción

5-Benzoyl-3-(benzenesulfonyl)-N2-(2,4-dimethylphenyl)thiophene-2,4-diamine is a thiophene-based diamino compound with distinct substituents at positions 3, 5, and N2. The core structure consists of a thiophene ring substituted with:

- A benzoyl group (C₆H₅CO-) at position 5,

- A benzenesulfonyl group (C₆H₅SO₂-) at position 3,

- A 2,4-dimethylphenyl group (C₆H₃(CH₃)₂-) on the N2 amine.

This compound’s molecular formula is C₂₅H₂₃N₂O₃S₂, with a molecular weight of approximately 463.59 g/mol. The benzoyl and benzenesulfonyl groups contribute to its polarity, while the 2,4-dimethylphenyl substituent enhances lipophilicity.

Propiedades

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O3S2/c1-16-13-14-20(17(2)15-16)27-25-24(32(29,30)19-11-7-4-8-12-19)21(26)23(31-25)22(28)18-9-5-3-6-10-18/h3-15,27H,26H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLQXLMHXLWMPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,4-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE involves multiple steps, typically starting with the preparation of the thiophene ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound.

Análisis De Reacciones Químicas

This compound undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Therapeutic Applications:

The compound's structure suggests potential use in drug development, particularly as an anti-inflammatory or anticancer agent. The presence of the benzenesulfonyl group may enhance its binding affinity to biological targets, making it effective against specific enzymes or receptors.

Case Study:

In a recent study, derivatives of thiophene-based compounds were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant anticancer activity, suggesting that 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,4-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE could be further investigated for its therapeutic potential .

Materials Science

Synthesis of Advanced Materials:

The compound can be utilized in the synthesis of polymers and nanomaterials due to its unique electronic properties. Its ability to form stable complexes with metals makes it suitable for applications in electronic devices and sensors.

Data Table: Properties of Related Compounds

| Compound Name | Application Area | Key Properties |

|---|---|---|

| 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,4-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE | Drug Development | Anticancer activity |

| 1-Phenyl-3-methyl-4-benzoyl-pyrazol-5-one | Material Synthesis | High thermal stability |

| 4-Hydroxy-2-methoxybenzenesulfonic acid | Polymer Production | Excellent solubility |

Biological Studies

Enzyme Inhibition Studies:

The compound can serve as a tool for studying enzyme inhibition mechanisms. Its interaction with specific enzymes can provide insights into biochemical pathways and potential therapeutic targets.

Case Study:

Research has demonstrated that similar thiophene derivatives can inhibit the activity of certain enzymes involved in inflammatory processes. This suggests that 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,4-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE may also exhibit inhibitory effects on key enzymes in inflammatory pathways .

Mecanismo De Acción

The mechanism of action of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,4-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

A closely related compound, 5-(2,4-dimethylbenzoyl)-N2-(4-ethoxyphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine (CAS: 947169-34-8), provides a basis for comparison :

| Property | Target Compound | Similar Compound (CAS 947169-34-8) |

|---|---|---|

| Molecular Formula | C₂₅H₂₃N₂O₃S₂ | C₂₈H₂₈N₂O₅S₂ |

| Molecular Weight (g/mol) | 463.59 | 536.66 |

| Position 5 Substituent | Benzoyl (C₆H₅CO-) | 2,4-Dimethylbenzoyl (C₈H₇CO-) |

| Position 3 Substituent | Benzenesulfonyl (C₆H₅SO₂-) | 4-Methoxybenzenesulfonyl (C₇H₇O₃S-) |

| N2 Substituent | 2,4-Dimethylphenyl (C₈H₉-) | 4-Ethoxyphenyl (C₈H₉O-) |

Key Differences and Implications

The 2,4-dimethylbenzoyl group (vs. benzoyl) increases hydrophobicity, which may reduce solubility but improve membrane permeability in biological systems.

Molecular Weight and Bioavailability :

- The higher molecular weight of the similar compound (536.66 vs. 463.59 g/mol) is attributed to bulkier substituents (e.g., ethoxy and methoxy groups). This could impact pharmacokinetics, such as absorption and metabolic stability .

Electronic and Steric Effects :

- The 4-ethoxyphenyl group on N2 in the similar compound contains an electron-donating ethoxy group, which may alter electronic interactions with biological targets compared to the electron-neutral 2,4-dimethylphenyl group in the target compound .

Actividad Biológica

5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,4-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE is a thiophene derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a thiophene ring, benzoyl and benzenesulfonyl substituents, and an amine group. The biological activity of thiophene derivatives has been widely studied, particularly in the context of anti-inflammatory, anticancer, and enzyme inhibition properties.

Biological Activity Overview

Research indicates that thiophene derivatives exhibit a range of biological activities. Notably, they have shown promise as inhibitors of various enzymes and have anti-inflammatory effects. The following sections detail specific findings related to the biological activity of the compound .

Enzyme Inhibition Studies

- Cholinesterase Inhibition :

- Cyclooxygenase (COX) Inhibition :

Anti-Inflammatory Activity

Research has highlighted the anti-inflammatory properties of thiophene derivatives:

- In Vivo Studies : The compound was tested in models of inflammation, where it demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6. For example, one derivative significantly reduced inflammation in carrageenan-induced paw edema models by approximately 48% .

- Mechanism of Action : The anti-inflammatory effects are believed to be mediated through the inhibition of NF-ĸB signaling pathways and the modulation of cytokine expression .

Case Studies and Research Findings

-

Case Study on Cytotoxicity :

- A study evaluating the cytotoxic effects of thiophene derivatives indicated that certain modifications led to reduced toxicity while maintaining effective enzyme inhibition. This suggests a favorable therapeutic index for compounds similar to 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,4-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE .

- Comparative Analysis :

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.